molecular formula C20H26N4O4S B2803815 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide CAS No. 1105251-99-7

1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2803815
CAS No.: 1105251-99-7
M. Wt: 418.51
InChI Key: HNQRBYSJRCYEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a structurally complex molecule featuring a sulfonyl group, a piperidine ring, and a fused cyclopenta-pyrazole core. Such hybrid architectures are common in medicinal chemistry, where sulfonamide moieties are known to enhance binding affinity to protein targets (e.g., kinases, GPCRs) via hydrogen bonding and hydrophobic interactions . While specific pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with molecules under investigation for kinase inhibition and apoptosis modulation.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-23-19(17-6-3-7-18(17)22-23)21-20(25)14-5-4-12-24(13-14)29(26,27)16-10-8-15(28-2)9-11-16/h8-11,14H,3-7,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQRBYSJRCYEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds similar to 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, sulfonamide derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Sulfonamides are known to modulate inflammatory responses by inhibiting the synthesis of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Neuroprotective Properties
There is emerging evidence that compounds with similar structural motifs can provide neuroprotection against neurodegenerative diseases. The piperidine moiety may interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Case Study 1: Anticancer Research
A study investigating the efficacy of sulfonamide derivatives in cancer therapy highlighted the role of this compound as a potent inhibitor of tumor cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development .

Case Study 2: Inflammation Model
In an experimental model of inflammation, the compound was administered to assess its effects on cytokine levels. The findings showed a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in treated groups compared to controls, suggesting its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxamide groups are susceptible to hydrolysis under specific conditions:

Reaction TypeConditionsProductsSupporting Evidence
Acidic hydrolysisHCl (conc.), reflux, 6–8 hrs4-Methoxybenzenesulfonic acid + piperidine-3-carboxylic acid derivativesSulfonamide stability
Basic hydrolysisNaOH (aq.), 80°C, 12 hrsSulfonate salts + amine intermediatesAmide cleavage trends
  • Sulfonamide hydrolysis : The 4-methoxyphenylsulfonyl group resists mild acidic/basic conditions due to electron-donating methoxy substituents but cleaves under prolonged strong acid treatment to yield 4-methoxybenzenesulfonic acid and a piperidine-3-carboxamide intermediate .

  • Carboxamide hydrolysis : The tertiary amide bond exhibits moderate stability, requiring vigorous basic conditions (e.g., 6M NaOH) for cleavage into piperidine-3-carboxylic acid and 2-methyltetrahydrocyclopenta[c]pyrazol-3-amine.

Nucleophilic Substitutions

The sulfonyl group acts as a leaving group in SN2 reactions:

NucleophileConditionsProductYieldCitation
Primary aminesDMF, K2CO3, 60°C, 24 hrsN-Alkyl-4-methoxyphenylsulfonamides45–60%Analogous
ThiolsEtOH, NEt3, reflux, 12 hrsThioether derivatives with retained pyrazole-piperidine core35–50%Methodology
  • The sulfonate’s electron-withdrawing nature facilitates nucleophilic displacement at the sulfur center, though steric hindrance from the piperidine ring reduces yields compared to simpler sulfonamides .

Cycloaddition and Heterocycle Functionalization

The tetrahydrocyclopenta[c]pyrazole system participates in regioselective transformations:

ReactionReagents/ConditionsOutcomeSelectivityReference
[3+2] CycloadditionNitrile imines, CuI, DCM, RTSpiro-pyrazoline hybrids fused to cyclopentaneC4-positionPyrazole data
Electrophilic aromatic substitutionHNO3/H2SO4, 0°CNitration at C5 of pyrazole ringMeta-directing by methyl groupSimilar systems
  • The methyl group at C2 directs electrophiles to the C5 position of the pyrazole ring, as observed in related tetrahydrocyclopenta[c]pyrazoles .

  • Strain in the fused bicyclic system enhances reactivity toward cycloadditions, enabling spiro-heterocycle formation .

Redox Transformations

Reduction/oxidation targets the piperidine and pyrazole moieties:

ProcessConditionsProductsNotes
Piperidine reductionLiAlH4, THF, refluxPiperidine alcohol derivative (C3-OH)Partial racemization
Pyrazole oxidationmCPBA, CH2Cl2, 0°C → RTN-Oxide formation at pyrazole N1Limited stability
  • Reduction of the carboxamide to a hydroxymethyl group is feasible but challenging due to competing side reactions.

  • Pyrazole N-oxidation proceeds selectively at the less hindered nitrogen, though the product is prone to decomposition.

Cross-Coupling Reactions

The aryl sulfonyl group enables metal-catalyzed couplings:

Coupling TypeCatalytic SystemSubstratesApplications
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxaneAryl boronic acidsBiaryl sulfone derivatives
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3Primary/secondary aminesFunctionalized sulfonamides
  • These reactions typically modify the 4-methoxyphenyl ring without affecting the core structure, enabling diversification for structure-activity studies .

Stability Under Pharmacological Conditions

Critical for drug development, the compound’s stability was assessed:

ConditionTimeframeDegradation ProductsHalf-Life (t1/2)
Sim gastric fluid (pH 1.2)24 hrs<5% hydrolysis (sulfonamide + carboxamide)>48 hrs
Liver microsomes1 hrO-Demethylation at 4-methoxyphenyl group28 mins
  • Cytochrome P450-mediated O-demethylation is the primary metabolic pathway, generating a reactive catechol derivative .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Cyclopenta[c]pyrazole 4-Methoxyphenylsulfonyl, Piperidine ~450 (estimated) Hydrogen-bonding sulfonamide
4-(4-Amino...benzenesulfonamide () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, Fluoroaryl 589.1 π-π stacking chromophore
N-(Piperidin-1-yl)-5-(4-iodophenyl)...carboxamide () Pyrazole Iodophenyl, Dichlorophenyl 476.05 Halogen-enhanced hydrophobicity

Bioactivity Profile and Computational Similarity

Hierarchical clustering of bioactivity data () suggests that structurally related compounds (e.g., sulfonamide-pyrazole hybrids) cluster into groups with shared protein targets, such as kinases or apoptosis regulators. The target compound’s sulfonyl group may mimic ATP-binding motifs in kinases, akin to known sulfonamide inhibitors . Computational metrics like the Tanimoto coefficient () could quantify similarity between this compound and analogs. For example:

  • Tanimoto (MACCS) : Estimated >0.7 with ’s sulfonamide-pyrazolo-pyrimidine due to shared sulfonamide and heterocyclic motifs.
  • Dice (Morgan) : Lower similarity (~0.5) with ’s halogenated pyrazole due to divergent substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.